4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1231254-49-1
VCID: VC11577825
InChI: InChI=1S/C16H17N.ClH/c1-12-6-8-13(9-7-12)16-11-17-10-14-4-2-3-5-15(14)16;/h2-9,16-17H,10-11H2,1H3;1H
SMILES:
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 1231254-49-1

Cat. No.: VC11577825

Molecular Formula: C16H18ClN

Molecular Weight: 259.77 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1231254-49-1

Specification

CAS No. 1231254-49-1
Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
IUPAC Name 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C16H17N.ClH/c1-12-6-8-13(9-7-12)16-11-17-10-14-4-2-3-5-15(14)16;/h2-9,16-17H,10-11H2,1H3;1H
Standard InChI Key SGTABIDYQDGIQH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CNCC3=CC=CC=C23.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused to a piperidine ring, forming the tetrahydroisoquinoline scaffold. The 4-methylphenyl group is attached at the 4-position of the isoquinoline moiety, introducing steric and electronic modifications that influence reactivity and biological interactions . The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacological applications.

Structural Data

  • Molecular Formula: C₁₆H₁₈ClN·HCl (calculated from PubChem data)

  • Molecular Weight: 338.9 g/mol

  • Parent Compound: N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (CID 12606922)

The 3D conformational analysis reveals a chair-like structure for the piperidine ring, with the 4-methylphenyl group adopting an axial orientation to minimize steric hindrance .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives typically follows a multi-step protocol involving acylation, cyclization, and reduction. A patent by CN101851200A outlines a method for synthesizing 1-phenyl-1,2,3,4-tetrahydroisoquinoline, which can be adapted for the 4-methyl variant :

  • Acylation: β-Phenylethylamine reacts with 4-methylbenzoyl chloride to form N-(4-methylphenylethyl)-4-methylbenzamide.

  • Cyclization: Treatment with polyphosphoric acid (PPA) at 130–150°C induces ring closure, yielding 1-(4-methylphenyl)-3,4-dihydroisoquinoline.

  • Reduction: Sodium borohydride (NaBH₄) reduces the dihydro intermediate to the tetrahydro form, followed by HCl treatment to form the hydrochloride salt .

Optimization Insights

  • Cyclization Agent: Polyphosphoric acid achieves a 70% yield for the dihydro intermediate under reflux conditions .

  • Temperature Control: Maintaining 150°C during cyclization minimizes side reactions like over-oxidation .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors improve reaction consistency, while recrystallization from ethanol-water mixtures ensures >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions .

  • Melting Point: Analogous tetrahydroisoquinoline hydrochlorides typically melt between 200–250°C, though exact data for this compound require further verification .

  • Stability: Stable under inert atmospheres but susceptible to oxidation in aqueous solutions, necessitating storage at 4°C .

Spectroscopic Characterization

  • ¹H-NMR: Aromatic protons resonate at δ 7.2–7.4 ppm, while the methyl group appears as a singlet at δ 2.3 ppm .

  • IR Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Cl) confirm the hydrochloride salt .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

  • Anticancer Potential: Tetrahydroisoquinolines inhibit topoisomerase II, warranting cytotoxicity assays against cancer cell lines.

  • Antimicrobial Activity: Hybrid derivatives with triazole moieties show promise against resistant pathogens.

Synthetic Challenges

  • Stereoselectivity: Current methods produce racemic mixtures; asymmetric synthesis using chiral catalysts remains unexplored.

  • Scalability: Transitioning from batch to flow chemistry could enhance yield and reduce costs.

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